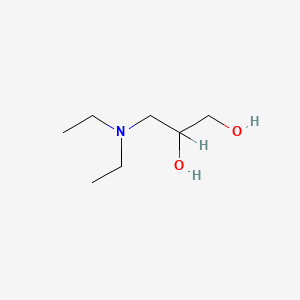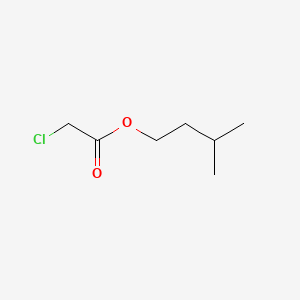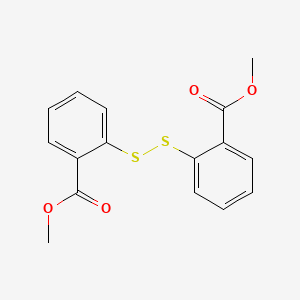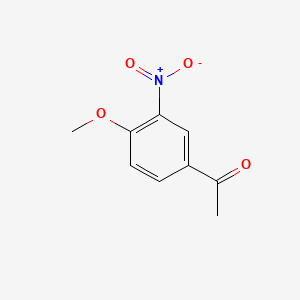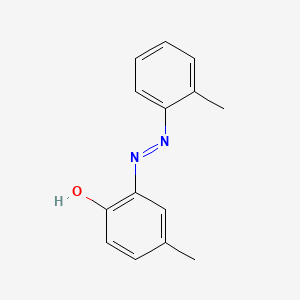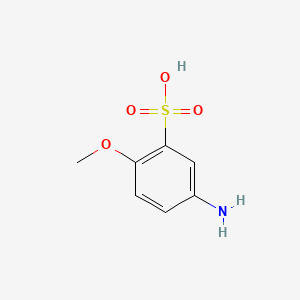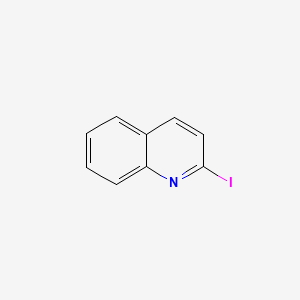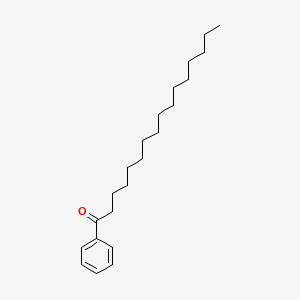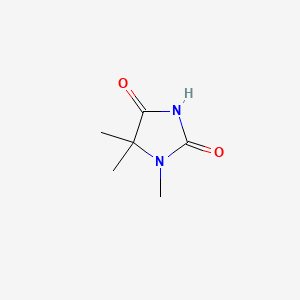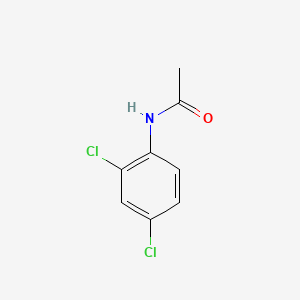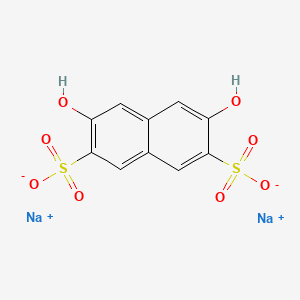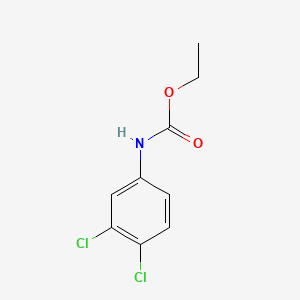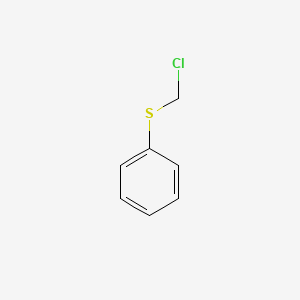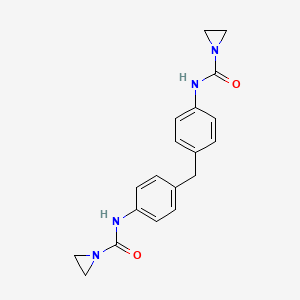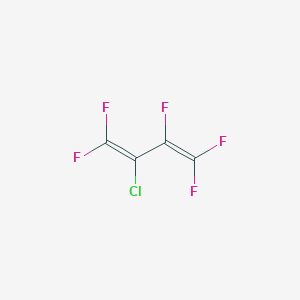
2-Chloropentafluoro-1,3-butadiene
Descripción general
Descripción
2-Chloropentafluoro-1,3-butadiene is a reactive molecule that belongs to the group of polyhalogenated compounds . It has been shown to react with alkoxides in single-crystal x-ray diffraction studies .
Synthesis Analysis
The synthesis of 2-Chloropentafluoro-1,3-butadiene is based on the chlorination of butadiene using chlorine gas . This reaction leads to cycloadditions and nucleophilic substitution reactions with carbanions .Molecular Structure Analysis
The molecular formula of 2-Chloropentafluoro-1,3-butadiene is C4ClF5 . Its molecular weight is 178.49 g/mol .Chemical Reactions Analysis
2-Chloropentafluoro-1,3-butadiene is known to react with alkoxides and alkoxides in single-crystal x-ray diffraction studies . This reaction leads to cycloadditions and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
2-Chloropentafluoro-1,3-butadiene has a density of 1.492g/cm3 . Its boiling point is 15.3ºC at 760mmHg . The molecular formula is C4ClF5 and the molecular weight is 178.49 g/mol .Aplicaciones Científicas De Investigación
Reactivity Studies
2-Chloropentafluoro-1,3-butadiene is a reactive molecule that belongs to the group of polyhalogenated compounds . It has been shown to react with alkoxides and alkoxides in single-crystal x-ray diffraction studies . This reaction leads to cycloadditions and nucleophilic substitution reactions with carbanions .
Synthesis of Chlorinated Dienes
2-Chloropentafluoro-1,3-butadiene also reacts with halogens at room temperature and forms chlorinated dienes . The synthesis of this compound is based on the chlorination of butadiene using chlorine gas .
Refrigerant Applications
2-Chloropentafluoro-1,3-butadiene (CPFB) is used in various industrial applications, including as a refrigerant. Its unique chemical structure imparts specific properties that make it suitable for this application.
Solvent Applications
CPFB is also used as a solvent in various industrial processes. Its fluorinated organic structure allows it to dissolve a wide range of substances.
Intermediate in Chemical Production
CPFB serves as an intermediate in the production of other chemicals. Its reactivity and unique structure make it a valuable component in various chemical synthesis processes.
Medical Research
Environmental Research
2-Chloropentafluoro-1,3-butadiene has various applications in environmental research. Its unique chemical structure and potential biological activity make it a subject of interest in environmental studies.
Biological Activity Studies
2-Chloropentafluoro-1,3-butadiene has been shown to have biological activity, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. The mechanism of action and biological targets of 2-Chloropentafluoro-1,3-butadiene are still being investigated.
Safety And Hazards
Direcciones Futuras
In recent decades, the use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted more interest, specifically in the chemical industry . The development of innovative efficient catalysts has been key to achieving these industrially relevant conversions of 1,3-butadiene .
Propiedades
IUPAC Name |
2-chloro-1,1,3,4,4-pentafluorobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF5/c5-1(3(7)8)2(6)4(9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZMAJGEFXFVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(=C(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371493 | |
| Record name | 2-Chloropentafluoro-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropentafluoro-1,3-butadiene | |
CAS RN |
392-42-7 | |
| Record name | 2-Chloropentafluoro-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloropentafluoro-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



